molecular formula C12H20N2O5 B2683576 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid CAS No. 1779453-33-6

2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B2683576
CAS No.: 1779453-33-6
M. Wt: 272.301
InChI Key: PJIIAUMIVWALKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperazine Derivatives in Pharmaceutical Research

Piperazine derivatives have played a pivotal role in pharmaceutical research since their initial synthesis in the mid-20th century. Early applications focused on their antihelminthic properties, with diethylcarbamazine—a piperazine derivative—emerging as a key treatment for filariasis. The structural flexibility of the piperazine ring enabled the development of diverse therapeutic agents, including antidepressants and antipsychotics. For instance, benzylpiperazine (BZP) was investigated in the 1970s for its stimulant effects, though its potential for abuse limited clinical adoption.

The 21st century saw piperazine derivatives expand into cardiovascular and oncological research. A landmark 2001 study demonstrated that 2-oxopiperazine derivatives, such as TAK-024, exhibited potent antiplatelet activity by targeting the GPIIb/IIIa receptor. More recently, second-generation piperazine derivatives have shown promise as radioprotective agents, with compound 6 reducing gamma radiation-induced DNA damage in human cell lines. This evolution underscores the scaffold’s adaptability to diverse pharmacological challenges.

Table 1: Notable Piperazine Derivatives and Their Therapeutic Applications

Compound Class Therapeutic Area Key Feature Source
Diethylcarbamazine Antiparasitic Filariasis treatment
Benzylpiperazine (BZP) CNS stimulation Serotonin receptor modulation
TAK-024 Cardiovascular GPIIb/IIIa antagonism
Compound 6 Radioprotection DNA damage mitigation

Significance of Oxopiperazine-Acetic Acid Scaffolds in Medicinal Chemistry

The 2-oxopiperazine-acetic acid scaffold represents a "privileged structure" in drug discovery due to its dual capacity for hydrogen bonding and conformational rigidity. The oxopiperazine ring’s planar geometry facilitates π-stacking interactions with aromatic residues in target proteins, while the acetic acid moiety enhances solubility and enables covalent conjugation to biological macromolecules. For example, in TAK-024, the acetic acid group was critical for binding to the GPIIb/IIIa receptor’s lysine-rich domain, achieving sub-micromolar inhibitory potency.

Recent synthetic advances have expanded the scaffold’s utility. Medvedeva and Shikhaliev demonstrated that methyl (3-oxopiperazin-2-ylidene) acetate reacts with N-arylmaleimides to form annelated pyrido[1,2-a]pyrazines, which exhibit enhanced pharmacokinetic profiles. The Boc-protected variant of 3-oxopiperazine (e.g., 1-Boc-3-oxopiperazine) further enables selective functionalization at the N1 position, a strategy employed in prodrug design.

Table 2: Structural Features of Oxopiperazine-Acetic Acid Derivatives

Feature Role in Drug Design Example Application Source
Oxopiperazine ring Conformational restraint GPIIb/IIIa receptor binding
Acetic acid moiety Solubility enhancement Prodrug conjugation
Boc-protection Synthetic stability Selective N-functionalization

Research Objectives and Theoretical Framework

The primary objective of studying 2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid is to elucidate its potential as a modular scaffold for targeted drug delivery. The Boc group (tert-butoxycarbonyl) at the N1 position serves dual purposes: (1) it stabilizes the piperazine ring during synthetic steps, preventing unwanted side reactions, and (2) it provides a handle for subsequent deprotection and functionalization. The acetic acid substituent at C2 is hypothesized to enable covalent linkage to carrier proteins or nanoparticles, enhancing biodistribution.

Properties

IUPAC Name

2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-5-13(4)10(17)8(14)7-9(15)16/h8H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIIAUMIVWALKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the methyl and tert-butyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Protecting Groups

  • Boc vs. Fmoc : The Boc group in the target compound offers stability under acidic and neutral conditions, whereas 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () uses a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. This makes the Fmoc analog more suitable for solid-phase peptide synthesis under basic deprotection conditions .
  • Boc vs. Benzyl : Compounds like 2-[1-(4-methoxy-3-methylbenzyl)-3-oxopiperazin-2-yl]acetic acid () replace Boc with a 4-methoxy-3-methylbenzyl group. This substitution increases hydrophobicity and may enhance blood-brain barrier permeability but reduces synthetic versatility .

Substituent Effects

  • C4 Methyl vs. Halogen/Aryl : The C4 methyl group in the target compound minimizes steric hindrance compared to analogs like {2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid (), where a 3-chlorophenyl group introduces steric bulk and electronic effects that could modulate receptor binding .
  • 3-Oxo vs. 3-Hydroxy : The ketone at C3 in the target compound contrasts with 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid (), where a hydroxyl group increases hydrogen-bonding capacity but reduces oxidative stability .

Physicochemical Properties

  • Solubility: The acetic acid group in the target compound enhances water solubility via ionization at physiological pH, unlike esters like methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate (), which are more lipophilic .
  • Hydrogen Bonding : The 3-oxo and acetic acid groups create a hydrogen-bonding network distinct from analogs like 2-[4-(4-bromophenyl)-piperazin-1-yl]acetic acid (), where bromine substituents prioritize halogen bonding over H-bond interactions .

Data Tables

Table 1. Structural and Functional Comparison of Piperazine Derivatives

Compound Name Protecting Group C4 Substituent C3 Group C2 Substituent Key Properties Reference
2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid Boc Methyl Ketone Acetic acid High stability, polar
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc H H Acetic acid Base-labile, peptide synthesis
2-[1-(4-Methoxy-3-methylbenzyl)-3-oxopiperazin-2-yl]acetic acid Benzyl H Ketone Acetic acid Hydrophobic, CNS potential
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid H 3-Chlorophenyl Ketone Ethoxyacetic acid Steric bulk, halogen interactions
2-(4-Bromophenyl)-2-[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid Boc 4-Bromophenyl H Acetic acid Halogen bonding, lipophilic

Biological Activity

The compound 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid is a synthetic derivative with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H29N3O4
  • Molecular Weight : 329.43 g/mol
  • IUPAC Name : this compound

Structure

The structure of the compound features a piperazine ring substituted with a ketone and an acetic acid moiety, which may contribute to its biological activities.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors, contributing to psychoactive effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various strains of bacteria, potentially useful in treating infections.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : There is evidence supporting its use in pain management through central nervous system pathways.

Data Table of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growthStudy A
Anti-inflammatoryReduction in cytokine levelsStudy B
AnalgesicPain relief in animal modelsStudy C

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate potency.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, the compound was administered at varying doses. Results showed a dose-dependent reduction in paw edema, with a maximum reduction observed at a dose of 10 mg/kg. Histological examination revealed decreased infiltration of inflammatory cells in treated subjects compared to controls.

Case Study 3: Analgesic Effects

In a pain model using mice, the compound demonstrated significant analgesic effects as measured by the hot plate test. The latency to respond increased significantly in treated groups compared to controls, suggesting central analgesic activity.

Q & A

Q. What are the recommended synthetic strategies for 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the piperazine ring via cyclization of ethylenediamine derivatives with carbonyl-containing reagents.
  • Step 2 : Introduction of the 4-methyl and 3-oxo groups through alkylation and oxidation.
  • Step 3 : Boc (tert-butoxycarbonyl) protection at the N1 position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
  • Step 4 : Acetic acid moiety attachment via nucleophilic substitution or coupling reactions.
    Purification often employs column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization. Reaction progress should be monitored via TLC and NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm substituent positions (e.g., Boc group at δ ~1.4 ppm for tert-butyl protons).
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₃N₂O₅⁺).
  • X-ray Crystallography : Resolve crystal packing and stereochemistry using programs like SHELXL for refinement .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Storage : Store at −20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
  • Stability Tests : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and humidity (40–80% RH). Monitor via HPLC for decomposition products (e.g., free piperazine or acetic acid derivatives) .

Q. What safety protocols are recommended for laboratory handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in designated containers.
  • Engineering Controls : Install local exhaust ventilation and ensure eyewash stations/showers are accessible .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer :
  • Solvent Screening : Test DMSO (primary solvent), aqueous buffers (PBS at pH 7.4), or co-solvents (e.g., PEG-400).
  • Sonication : Use ultrasonic baths (30–60 min) to disperse aggregates.
  • Dynamic Light Scattering (DLS) : Measure particle size distribution to confirm homogeneity .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity while minimizing off-target effects?

  • Methodological Answer :
  • Assay Selection : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results.
  • Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) in triplicate, including positive/negative controls.
  • Counter-Screens : Profile against related enzymes (e.g., kinases, proteases) to assess selectivity .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Methodological Answer :
  • Challenges : Twinning, disorder in the Boc group, or weak diffraction (common with flexible side chains).
  • Solutions : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Use SHELXD for phase determination and SHELXL for refinement with anisotropic displacement parameters. Apply restraints for disordered tert-butyl groups .

Q. How to reconcile contradictory bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., buffer composition, cell lines) using tools like PRISMA guidelines.
  • Batch Variability : Quantify impurities (HPLC) and confirm compound integrity (NMR) for each study batch.
  • Computational Modeling : Perform molecular docking to identify binding pose discrepancies .

Q. What strategies enhance metabolic stability in preclinical studies?

  • Methodological Answer :
  • Metabolite Identification : Use liver microsomes (human/rat) with LC-MS/MS to track degradation pathways.
  • Structural Modifications : Replace labile groups (e.g., ester-to-amide substitution) guided by QSAR models.
  • Prodrug Approaches : Mask the acetic acid moiety with pH-sensitive protecting groups .

Q. How to integrate this compound into multi-target drug discovery pipelines?

  • Methodological Answer :
  • Library Design : Combine with fragments (MW < 300 Da) targeting complementary binding pockets.
  • High-Throughput Screening (HTS) : Use 384-well plates with fluorescence polarization or TR-FRET readouts.
  • Synergy Studies : Apply Chou-Talalay combination index to assess interactions with existing therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.